Oxocrebanine

Description

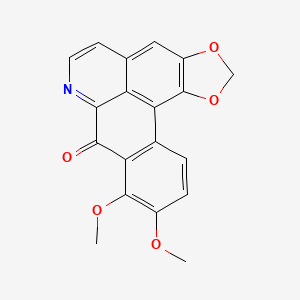

aporphine alkaloid from S. hainanensis

Properties

IUPAC Name |

15,16-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5/c1-22-11-4-3-10-14-13-9(7-12-19(14)25-8-24-12)5-6-20-16(13)17(21)15(10)18(11)23-2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMACEXMVLHBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192097 | |

| Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 9,10-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38826-42-5 | |

| Record name | Oxocrebanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038826425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 9,10-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Oxocrebanine: A Technical Overview of its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxocrebanine is a naturally occurring aporphine alkaloid that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation and characterization, and an in-depth look at its known biological activities, with a focus on its impact on key cellular signaling pathways.

Natural Source of this compound

This compound is primarily isolated from plants belonging to the genus Stephania, a group of flowering plants in the family Menispermaceae. The two main documented natural sources of this compound are:

-

Stephania pierrei Diels : Tubers of this plant, found in Southeast Asia, have been a significant source for the isolation of this compound along with numerous other alkaloids.[1][2]

-

Stephania hainanensis : This species is another known producer of this compound.

Isolation and Characterization

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. While specific yields for this compound are not consistently reported in the literature, the general procedure for the isolation of aporphine alkaloids from Stephania species provides a framework for its purification.

Experimental Protocols

Isolation of this compound from Stephania pierrei Tubers

-

Extraction :

-

Dried and powdered tubers of Stephania pierrei are macerated with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is subsequently partitioned between different solvents of varying polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their solubility. This compound is typically found in the less polar fractions.

-

-

Chromatographic Separation :

-

The n-hexane or ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform, is used to separate the different alkaloid components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled and further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Specific m/z (mass-to-charge ratio) values for this compound are used to confirm its identity.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and potential anti-cancer activities. Its mechanism of action has been linked to the modulation of several key intracellular signaling pathways.

Key Signaling Pathways Modulated by this compound

-

Nuclear Factor-kappa B (NF-κB) Pathway : this compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of the inflammatory response.[3][4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway : The compound also affects the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[3][4]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway : this compound has been observed to modulate the PI3K/Akt signaling pathway, a key pathway in cell survival and growth.[3][4]

Experimental Protocols

Western Blot Analysis of Signaling Pathway Proteins

The following is a representative protocol for assessing the effect of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways in a relevant cell line (e.g., macrophages or cancer cells).

-

Cell Culture and Treatment :

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce the signaling pathway of interest (e.g., with lipopolysaccharide (LPS) for inflammatory pathways).

-

Incubate for the appropriate time to observe pathway activation.

-

-

Protein Extraction :

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer :

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis :

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the images using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Data Presentation

Table 1: Summary of this compound Information

| Parameter | Description |

| Natural Source | Stephania pierrei Diels, Stephania hainanensis |

| Compound Class | Aporphine Alkaloid |

| Isolation Method | Solvent extraction followed by column chromatography |

| Characterization | NMR Spectroscopy, Mass Spectrometry |

| Biological Activity | Anti-inflammatory, Potential Anti-cancer |

| Key Signaling Pathways | NF-κB, MAPK, PI3K/Akt |

Visualizations

Caption: Experimental workflow for the isolation, characterization, and biological analysis of this compound.

References

- 1. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aporphine alkaloids from the roots of Stephania viridiflavens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Stephania pierrei exerts macrophage anti-inflammatory effects by downregulating the NF-κB, MAPK, and PI3K/Akt signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Oxocrebanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxocrebanine, a member of the aporphine alkaloid class of natural products, has garnered significant interest within the scientific community due to its pronounced anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it details established experimental protocols for its isolation and biological evaluation, and delineates its known mechanisms of action, primarily the modulation of key cellular signaling pathways including NF-κB, MAPK, and PI3K/Akt. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a tetracyclic aporphine alkaloid characterized by a dibenzo[de,g]quinoline ring system. Its rigid structure is further defined by a methylenedioxy bridge and two methoxy functional groups.

Physicochemical Properties

A comprehensive compilation of the known physicochemical properties of this compound is presented in Table 1. Notably, specific values for melting point and optical rotation have not been consistently reported in the reviewed literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₃NO₅ | [1][2] |

| Molecular Weight | 335.31 g/mol | [1] |

| Appearance | Pale yellowish amorphous powder | [3] |

| Solubility | Soluble in methanol, chloroform, DMSO | [3] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

1.2.1. NMR Spectroscopy

The ¹H and ¹³C NMR spectral data are crucial for the definitive identification of this compound. The reported chemical shifts are summarized in Tables 2 and 3.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.95 | s | |

| H-5 | 9.05 | d | 5.2 |

| H-8 | 7.45 | s | |

| H-11 | 7.80 | d | 8.8 |

| H-12 | 8.90 | d | 8.8 |

| 1,2-OCH₂O- | 6.35 | s | |

| 9-OCH₃ | 4.05 | s | |

| 10-OCH₃ | 4.10 | s |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 147.2 |

| C-2 | 152.5 |

| C-3 | 108.4 |

| C-3a | 125.0 |

| C-4 | 120.5 |

| C-5 | 145.2 |

| C-6a | 134.8 |

| C-7 | 182.1 |

| C-7a | 129.8 |

| C-8 | 109.8 |

| C-9 | 160.2 |

| C-10 | 162.5 |

| C-11 | 115.0 |

| C-11a | 131.5 |

| C-11b | 121.2 |

| C-12 | 128.5 |

| C-12a | 148.9 |

| 1,2-OCH₂O- | 102.5 |

| 9-OCH₃ | 56.2 |

| 10-OCH₃ | 56.5 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

1.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecule [M+H]⁺. The fragmentation pattern of aporphine alkaloids is characterized by initial loss of the amino group and its substituents, followed by losses of peripheral groups such as methoxy and formaldehyde from the methylenedioxy bridge.[4]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3380 | O-H stretching (if hydrated) |

| ~2923 | C-H stretching (aromatic and aliphatic) |

| ~1760 | C=O stretching (ketone) |

| ~1610, 1510 | C=C stretching (aromatic) |

| ~1260 | C-O stretching (methoxy) |

| ~1070 | C-O-C stretching (methylenedioxy) |

Table 4: Predicted FT-IR Spectral Data for this compound [3]

1.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits absorption maxima (λmax) characteristic of the aporphine chromophore.

| λmax (nm) | log ε |

| 202 | 3.64 |

| 284 | 2.70 |

Table 5: UV-Vis Spectroscopic Data for this compound [3]

Experimental Protocols

Isolation of this compound from Stephania pierrei

The following protocol outlines a general procedure for the isolation of this compound from the tubers of Stephania pierrei.

Methodology:

-

Plant Material Preparation: Air-dried tubers of Stephania pierrei are ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with n-hexane at room temperature for an extended period (e.g., 3-5 days) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined n-hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with dichloromethane and gradually increasing the proportion of methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are combined and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.

Total Synthesis of this compound

Biological Activity and Signaling Pathways

This compound exhibits potent anti-inflammatory and anticancer properties, which are attributed to its ability to modulate several key intracellular signaling pathways.[6][7]

Anti-inflammatory Activity

This compound has been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7] This anti-inflammatory effect is mediated through the downregulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways.[6]

Experimental Protocol: Western Blot for NF-κB Activation

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured to 70-80% confluency. Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for the desired time.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).

-

Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an ECL detection reagent.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).[8][9]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[10] Its anticancer mechanism involves the dual inhibition of topoisomerase I and IIα, leading to DNA damage, cell cycle arrest, and apoptosis.[10]

Experimental Protocol: Topoisomerase I and IIα Inhibition Assay

Detailed protocols for topoisomerase inhibition assays, such as DNA relaxation assays for Topo I and kDNA decatenation assays for Topo II, can be adapted from established methods.[11] These assays typically involve incubating the purified enzyme with its DNA substrate in the presence and absence of the test compound (this compound) and analyzing the DNA topology by agarose gel electrophoresis.

Conclusion

This compound is a promising natural product with significant therapeutic potential. This technical guide has summarized its key chemical and physical properties, spectroscopic data, and biological activities. The provided experimental frameworks for isolation and biological evaluation offer a starting point for further research and development. Future studies should focus on elucidating the complete stereochemistry, obtaining a precise melting point and specific rotation, and developing a detailed and optimized total synthesis. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a clinical candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zin.ru [zin.ru]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

The Architecture of Alkaloid Assembly: A Technical Guide to the Biosynthesis of Oxocrebanine in Stephania hainanensis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxocrebanine, an aporphine alkaloid identified in Stephania hainanensis, exhibits significant therapeutic potential, drawing attention to its molecular origins. While the precise biosynthetic pathway in S. hainanensis is yet to be fully elucidated, a comprehensive understanding can be constructed based on the well-characterized biosynthesis of related benzylisoquinoline alkaloids (BIAs) in other medicinal plants, including other Stephania species. This technical guide presents a putative biosynthetic pathway for this compound, detailing the key enzymatic steps from primary metabolites to the final complex structure. Furthermore, it provides a compendium of detailed experimental protocols for the characterization of the enzymes likely involved in this pathway and presents representative quantitative data in structured tables to serve as a benchmark for future research. This document is intended to be a foundational resource for researchers aiming to unravel the specific molecular machinery of this compound synthesis in S. hainanensis, enabling metabolic engineering efforts and facilitating the development of novel therapeutics.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of protoberberine and aporphine alkaloid formation, originating from the amino acid L-tyrosine. The pathway can be divided into several key stages:

-

Formation of the Benzylisoquinoline Skeleton: L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the foundational C6-C2-N-C2 structure of all BIAs.

-

Stepwise Methylation and Hydroxylation: A series of methylation and hydroxylation reactions, catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s), convert (S)-norcoclaurine to the crucial branch-point intermediate, (S)-reticuline.

-

Formation of the Protoberberine Bridge: The Berberine Bridge Enzyme (BBE) , a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine scaffold of (S)-scoulerine.

-

Modification of the Protoberberine Core: The (S)-scoulerine molecule undergoes further modifications, including methylation reactions catalyzed by specific OMTs, to yield intermediates such as tetrahydropalmatine.

-

Putative Conversion to Aporphine and Oxoaporphine Skeletons: The final steps towards this compound are hypothesized to involve the oxidation of a protoberberine intermediate to an aporphine scaffold. This is likely followed by further enzymatic oxidation to introduce the ketone functional group, resulting in the oxoaporphine structure of this compound. The enzymes responsible for these final transformations in S. hainanensis are yet to be characterized but are likely specific CYP450s or other oxidases.

Quantitative Data from Homologous Pathways

While specific quantitative data for this compound biosynthesis in S. hainanensis is not yet available, the following tables summarize representative data from homologous enzymes and related metabolites in other BIA-producing plants. This information provides a valuable reference for expected enzyme kinetics and metabolite distributions.

Table 1: Representative Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Norcoclaurine Synthase (NCS) | Thalictrum flavum | Dopamine | - (Hill coeff. 1.8) | 1.6 pkat/mg | [1] |

| 4-HPAA | 335 | [1] | |||

| Berberine Bridge Enzyme (BBE) | Eschscholzia californica | (S)-Reticuline | 1.9 | 0.4 s-1 | [2] |

| (S)-scoulerine 9-O-methyltransferase (SOMT) | Coptis japonica | (S)-Scoulerine | 2.5 | 11.3 pkat/mg | [3] |

| Columbamine O-methyltransferase (CoOMT) | Coptis japonica | (S)-Columbamine | 5.3 | 2.1 pkat/mg | [3] |

Table 2: Representative Alkaloid Abundance in Stephania Species

| Alkaloid | Stephania yunnanensis (Tuber, % of total alkaloids) | Stephania kwangsiensis (Tuber, % of total alkaloids) | Reference |

| Palmatine | 83.4 | 15.2 | [4] |

| Stephanine | 7.9 | 25.8 | [4] |

| Sinomenine | 3.2 | 10.5 | [4] |

| Tetrahydropalmatine | 5.4 | 48.5 | [4] |

| Crebanine | Present in roots | Not reported | [5] |

Detailed Experimental Protocols

The following section provides detailed, generalized methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Metabolite Extraction and Quantification by LC-MS/MS

This protocol describes a general method for the extraction and analysis of alkaloids from Stephania tissue.

-

Tissue Homogenization: Freeze 100 mg of plant tissue (e.g., roots, stems, leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

-

Extraction: Add 1 mL of 80% methanol containing a known concentration of an internal standard (e.g., papaverine) to the powdered tissue. Vortex vigorously for 1 minute and sonicate for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter.

-

LC-MS/MS Analysis:

-

Column: Use a C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm).[6]

-

Mobile Phase: Employ a gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.[6] A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[7] Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound and other targeted alkaloids.

-

Quantification: Generate a standard curve for each analyte using authentic standards to determine the absolute concentration in the plant tissue.

-

Heterologous Expression and Assay of Biosynthetic Enzymes

This protocol outlines the general steps for producing and testing the activity of candidate biosynthetic enzymes.

3.2.1 Gene Cloning and Heterologous Expression

-

RNA Extraction and cDNA Synthesis: Extract total RNA from S. hainanensis tissues where target gene expression is expected (e.g., roots) and synthesize first-strand cDNA.

-

Gene Amplification: Amplify the full-length coding sequence of the candidate gene (e.g., a putative OMT or CYP450) using PCR with gene-specific primers.

-

Vector Ligation: Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Transformation and Expression: Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression with IPTG (for E. coli) or galactose (for yeast).

3.2.2 Enzyme Assay (General Protocol for O-Methyltransferase)

-

Protein Extraction: Harvest the induced cells, resuspend in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT), and lyse by sonication or French press. Centrifuge to collect the soluble protein fraction (for OMTs) or microsomal fraction (for CYP450s).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Substrate (e.g., (S)-Scoulerine)

-

500 µM S-adenosyl-L-methionine (SAM) as the methyl donor

-

50-100 µg of purified or crude enzyme extract

-

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol or by pH shift.

-

Analysis: Analyze the reaction products by LC-MS/MS to detect the methylated product.

Cytochrome P450 (CYP450) Microsome Assay

CYP450s are membrane-bound enzymes requiring a specific assay setup.

-

Microsome Preparation: Following heterologous expression in yeast, prepare microsomes by differential centrifugation. The microsomal pellet contains the expressed CYP450 and its essential redox partner, cytochrome P450 reductase (CPR).

-

Reaction Mixture: In a total volume of 100 µL, combine:

-

50 mM Potassium phosphate buffer (pH 7.4)

-

100-500 µg of microsomal protein

-

100 µM substrate (e.g., Tetrahydropalmatine)

-

-

Reaction Initiation: Start the reaction by adding 1 mM NADPH (cofactor).

-

Incubation: Incubate at 30°C for 1-3 hours with shaking.

-

Extraction: Quench the reaction and extract the products by adding 200 µL of ethyl acetate. Vortex and centrifuge. Collect the organic layer.

-

Analysis: Evaporate the solvent and resuspend the residue in methanol for LC-MS/MS analysis to identify the oxidized product.

Conclusion and Future Directions

This guide provides a robust framework for investigating the biosynthesis of this compound in Stephania hainanensis. The proposed pathway, based on established principles of BIA biosynthesis, offers a clear roadmap for targeted gene discovery and functional characterization. The provided protocols and representative data serve as essential tools for researchers entering this field.

Future research should focus on:

-

Transcriptome and Genome Sequencing of S. hainanensis: To identify the specific candidate genes for each step in the proposed pathway.

-

Functional Characterization: To confirm the activity of the identified enzymes through the protocols outlined in this guide.

-

Metabolic Profiling: To map the distribution and concentration of this compound and its precursors across different tissues and developmental stages of S. hainanensis.

A complete elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable aporphine alkaloids.

References

- 1. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloid variations within the genus Stephania (Menispermaceae) in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

The Alkaloid Oxocrebanine: From Discovery to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxocrebanine is a naturally occurring aporphine alkaloid that has garnered significant interest in the scientific community for its promising pharmacological activities. As a member of the vast family of isoquinoline alkaloids, this compound possesses a characteristic tetracyclic ring structure. Initially isolated from plants of the Stephania genus, this compound has demonstrated potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The history of this compound is intertwined with the broader exploration of alkaloids from the Stephania genus, plants with a rich history in traditional medicine. While the exact first isolation and characterization of this compound is not definitively documented in readily available literature, its presence was notably reported in Stephania sasakii HAYATA. Subsequent phytochemical investigations have identified this compound in other species, including Stephania hainanensis and Stephania pierrei[1]. The first total synthesis of (±)-oxocrebanine was achieved by Rayanil et al. in 2016, a significant milestone that has enabled further investigation of its biological activities and the development of synthetic analogs[2].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data available for this alkaloid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃NO₅ | [3] |

| Molecular Weight | 335.31 g/mol | [3] |

| CAS Number | 38826-42-5 | [3] |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Table 3: Mass Spectrometry Data for this compound

Specific mass spectrometry fragmentation data for this compound is not detailed in the provided search results. However, general fragmentation patterns for aporphine alkaloids involve characteristic losses of functional groups from the molecular ion peak.

Biological Activities and Mechanism of Action

This compound has demonstrated significant potential as both an anticancer and an anti-inflammatory agent. Its mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways.

Anticancer Activity

This compound has been identified as a novel dual inhibitor of topoisomerase I and IIα, enzymes crucial for DNA replication and repair in cancer cells. By inhibiting these enzymes, this compound induces DNA damage, leading to mitotic arrest and ultimately, apoptosis of cancer cells[6].

Table 4: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference |

| MCF-7 (Breast Cancer) | 16.66 | [6] |

| KB (Oral Cancer) | >100 | [2] |

| NCI-H187 (Lung Cancer) | >100 | [2] |

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by downregulating the production of pro-inflammatory mediators. Studies have shown that it significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages[4][7][8]. This inhibition is mediated through the suppression of several key inflammatory signaling pathways.

Signaling Pathways Modulated by this compound

This compound's biological effects are intricately linked to its ability to modulate critical intracellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli[4][8]. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been demonstrated to suppress the phosphorylation of these key MAPK proteins, thereby inhibiting downstream inflammatory responses[4][6][8].

Caption: this compound inhibits the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and inflammation. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby modulating inflammatory responses[4][6][8].

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in the literature.

First Total Synthesis of (±)-Oxocrebanine

The first total synthesis of (±)-oxocrebanine was achieved through a multi-step process. A crucial step in this synthesis involved a microwave-assisted direct biaryl coupling to construct the aporphine skeleton in high yields[2].

Caption: General workflow for the total synthesis of this compound.

Topoisomerase Inhibition Assay

The inhibitory activity of this compound against topoisomerase I and IIα was evaluated using DNA relaxation assays[6][9][10][11][12][13].

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II), the respective topoisomerase enzyme, and assay buffer is prepared.

-

Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures.

-

Incubation: The mixtures are incubated at 37°C to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a loading dye containing SDS and EDTA.

-

Agarose Gel Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. The inhibition of enzyme activity is determined by the reduction in the amount of relaxed or decatenated DNA compared to the control.

Western Blot Analysis for Signaling Pathway Proteins

The effect of this compound on the phosphorylation of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways was determined by Western blot analysis[6][7][14][15][16][17][18][19][20][21][22].

Protocol Outline:

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of this compound, followed by stimulation with LPS.

-

Protein Extraction: Total cellular proteins are extracted from the treated cells.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-Akt, Akt). Antibody dilutions typically range from 1:1000 to 1:2000.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically diluted 1:5000 to 1:20,000).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising aporphine alkaloid with well-documented anticancer and anti-inflammatory activities. Its ability to act as a dual topoisomerase inhibitor and to modulate key inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/Akt, highlights its therapeutic potential. The successful total synthesis of this compound opens avenues for the development of novel analogs with improved efficacy and pharmacokinetic profiles. Further research is warranted to fully elucidate its therapeutic applications and to translate these preclinical findings into clinical practice. This guide provides a foundational resource for researchers embarking on the further exploration of this fascinating natural product.

References

- 1. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 4. This compound from Stephania pierrei exerts macrophage anti-inflammatory effects by downregulating the NF-κB, MAPK, and PI3K/Akt signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zin.ru [zin.ru]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. inspiralis.com [inspiralis.com]

- 14. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]

- 15. licorbio.com [licorbio.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound: A Novel Dual Topoisomerase inhibitor, Suppressed the Proliferation of Breast Cancer Cells MCF-7 by Inducing DNA Damage and Mitotic Arrest [pubmed.ncbi.nlm.nih.gov]

- 18. phcogj.com [phcogj.com]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting MAPKs, NF-κB, and PI3K/AKT pathways by methyl palmitate ameliorates ethanol-induced gastric mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxocrebanine: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Oxocrebanine, an aporphine alkaloid. The information is compiled to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental protocols, and visualizes the molecular pathways involved in the anti-inflammatory action of this compound.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in several studies. The data presented below is primarily derived from studies on lipopolysaccharide (LPS)-activated RAW264.7 macrophages, a standard in vitro model for studying inflammation.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-activated RAW264.7 Macrophages

| Cytokine | This compound Concentration | Inhibition of LPS-induced Production | Reference |

| TNF-α | (Not specified in abstracts) | Significant suppression | [1][2] |

| IL-1β | (Not specified in abstracts) | Significant suppression | [1][2] |

| IL-6 | (Not specified in abstracts) | Significant suppression | [1][2] |

Table 2: Effect of this compound on Inflammatory Mediators in LPS-activated RAW264.7 Macrophages

| Mediator | This compound Concentration | Inhibition of LPS-induced Production/Expression | Reference |

| Nitric Oxide (NO) | (Not specified in abstracts) | Considerable inhibition | [3][4] |

| Prostaglandin E2 (PGE2) | (Not specified in abstracts) | Significant suppression | [1][4] |

| Inducible Nitric Oxide Synthase (iNOS) | (Not specified in abstracts) | Significant suppression of protein expression | [1][2] |

| Cyclooxygenase-2 (COX-2) | (Not specified in abstracts) | Significant suppression of protein expression | [1][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory properties.

Cell Culture and Treatment for In Vitro Anti-inflammatory Assays

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: For assays, cells are typically seeded in 96-well, 24-well, or 6-well plates at a density of 1-5 x 10^5 cells/mL and allowed to adhere overnight.

-

Treatment Protocol:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various non-toxic concentrations of this compound for 1 hour.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) to the wells.

-

Cells are incubated for a specified period (e.g., 24 hours) before downstream analysis.

-

Measurement of Nitric Oxide (NO) Production

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After cell treatment, collect the culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2

-

Principle: ELISA is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and Prostaglandin E2 (PGE2) in the cell culture supernatant.

-

Procedure:

-

Collect the culture supernatant after treatment.

-

Use commercially available ELISA kits specific for each analyte.

-

Follow the manufacturer's instructions for the assay, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the culture supernatants and standards to the wells.

-

Incubating to allow the analyte to bind to the capture antibody.

-

Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of the analyte in the samples based on the standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to determine the protein levels of iNOS, COX-2, and components of signaling pathways (e.g., phosphorylated and total forms of NF-κB, MAPKs, and Akt).

-

Procedure:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB.[3][5]

Caption: this compound inhibits the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote the expression of inflammatory mediators. Studies indicate that this compound suppresses the phosphorylation of JNK, ERK1/2, and p38 in response to LPS.[3][5]

Caption: this compound modulates the MAPK signaling cascade.

Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is involved in regulating various cellular processes, including inflammation. Activation of this pathway can lead to the downstream activation of NF-κB and other inflammatory mediators. This compound has been found to inactivate the PI3K/Akt inflammatory signaling pathway, contributing to its anti-inflammatory effects.[3][4]

Caption: this compound's effect on the PI3K/Akt pathway.

Experimental Workflow for In Vitro Anti-inflammatory Assessment

The general workflow for assessing the anti-inflammatory properties of a compound like this compound in vitro is a multi-step process.

Caption: Workflow for in vitro anti-inflammatory screening.

References

- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Stephania pierrei exerts macrophage anti-inflammatory effects by downregulating the NF-κB, MAPK, and PI3K/Akt signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of Oxocrebanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxocrebanine, a naturally occurring aporphine alkaloid, has demonstrated significant potential as a therapeutic agent, exhibiting both potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Core Pharmacological Activities

This compound's primary pharmacological effects are centered around its anti-inflammatory and anti-cancer activities. These effects are mediated through the modulation of several key cellular signaling pathways and direct interaction with crucial molecular targets.

Anti-inflammatory Activity

This compound exerts considerable anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to significantly suppress the secretion of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1]. This suppression is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression[1].

The underlying mechanism for these anti-inflammatory effects involves the inactivation of multiple signaling pathways:

-

Nuclear Factor-κB (NF-κB) Pathway: this compound inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The phosphorylation of key MAPK members, including c-Jun N-terminal kinase (JNK) and p38, is downregulated by this compound[1].

-

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway: this compound also suppresses the phosphorylation of Akt, a critical component of this pro-survival and pro-inflammatory pathway[1].

Anti-cancer Activity

This compound has demonstrated notable anti-proliferative effects in breast cancer cells (MCF-7)[2][3]. Its anti-cancer mechanism is multi-faceted and includes:

-

Dual Topoisomerase I and IIα Inhibition: this compound acts as a dual inhibitor of topoisomerase I and IIα, enzymes critical for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers cell death pathways[2][3].

-

Induction of Mitotic Arrest: The compound has been shown to induce mitotic arrest in cancer cells, preventing their proliferation[2][3].

-

Induction of Autophagy: this compound can also induce autophagy, a cellular process that can lead to cell death in cancer cells[3].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the pharmacological activities of this compound.

Table 1: In Vitro Anti-cancer Activity of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | IC50 | 16.66 µM | [2] |

| MCF-10A (Human Mammary Epithelial) | MTT Assay | Effect | Weak effect on proliferation | [2] |

Table 2: In Vivo Anti-inflammatory Activity of this compound in an Acute Lung Injury Model

| Parameter | Treatment Group | Value | Reference |

| This compound Dose | Intraperitoneal administration | 60 mg/kg | |

| Lipopolysaccharide (LPS) Dose | Intranasal instillation | 0.5 mg/kg |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its in vivo evaluation.

Caption: this compound's anti-inflammatory mechanism.

Caption: Workflow for in vivo acute lung injury studies.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer and normal cells.

-

Cell Lines: MCF-7 (human breast adenocarcinoma) and MCF-10A (human mammary epithelial) cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

-

Cell Line: RAW264.7 (murine macrophage) cells.

-

Procedure:

-

Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time.

-

Total protein is extracted from the cells, and the protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p-JNK, p-Akt, iNOS, COX-2) overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Measurement of Inflammatory Mediators (ELISA)

-

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in cell culture supernatants.

-

Cell Line: RAW264.7 cells.

-

Procedure:

-

Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS for 24 hours.

-

The cell culture supernatant is collected.

-

The concentrations of TNF-α, IL-1β, IL-6, and PGE2 are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength, and the concentrations are calculated based on a standard curve.

-

Topoisomerase Inhibition Assay

-

Objective: To assess the inhibitory effect of this compound on topoisomerase I and IIα activity.

-

Method: DNA relaxation assay.

-

Procedure:

-

Supercoiled plasmid DNA is incubated with purified human topoisomerase I or IIα in the presence or absence of this compound.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA form.

-

Pharmacokinetics and Toxicology

Currently, there is a lack of specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology data for this compound in the public domain. Aporphine alkaloids, as a class, are known to be generally well-absorbed orally and undergo extensive metabolism in the liver. However, specific parameters for this compound, such as its bioavailability, half-life, and major metabolic pathways, have not been reported.

A material safety data sheet (MSDS) for this compound indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Standard toxicological studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity, have not been published. Further research is required to establish a comprehensive safety and pharmacokinetic profile for this compound to support its potential clinical development.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory and anti-cancer properties. Its mechanisms of action, involving the modulation of key signaling pathways and direct inhibition of topoisomerases, provide a strong rationale for its further investigation as a potential therapeutic agent. While the preclinical efficacy of this compound is evident, a significant knowledge gap exists regarding its pharmacokinetic and toxicological profiles. Future research efforts should focus on comprehensive ADME and safety studies to facilitate the translation of this promising molecule from the laboratory to clinical applications.

References

Oxocrebanine: A Technical Guide to a Novel Dual Topoisomerase Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxocrebanine, an aporphine alkaloid, has emerged as a promising anti-cancer agent due to its novel mechanism of action as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its mechanism of action, preclinical data in cancer models, and detailed experimental protocols for its evaluation. This compound acts as a catalytic inhibitor of both topoisomerases and an intercalating agent, leading to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[1][2] Its activity is mediated through both p53-dependent and p53-independent pathways, highlighting its potential for broad applicability in oncology.[1][2] Furthermore, this compound has been shown to disrupt microtubule polymerization, adding another layer to its anti-neoplastic activity. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

DNA topoisomerases are essential nuclear enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and recombination.[3] These enzymes are critical for maintaining genomic integrity and are often overexpressed in cancer cells to support their high proliferative rate. Consequently, topoisomerases have become validated and highly successful targets for cancer chemotherapy.[3]

Topoisomerase inhibitors are broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons, such as etoposide and camptothecin, stabilize the transient DNA-topoisomerase cleavage complex, leading to the accumulation of DNA strand breaks and subsequent cell death.[4] Catalytic inhibitors, on the other hand, interfere with the enzymatic activity of topoisomerases without trapping the cleavage complex.

This compound, an aporphine alkaloid isolated from plants of the Stephania genus, has been identified as a novel dual inhibitor of both Topo I and Topo IIα.[1][2] Its multifaceted mechanism, which includes catalytic inhibition, DNA intercalation, and disruption of microtubule dynamics, positions it as a compelling candidate for further preclinical and clinical investigation.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach targeting key cellular processes essential for cancer cell survival and proliferation.

Dual Inhibition of Topoisomerase I and IIα

This compound has been demonstrated to inhibit the catalytic activity of both Topo I and Topo IIα in cell-free systems.[1][2] Unlike topoisomerase poisons, this compound acts as a catalytic inhibitor, preventing the relaxation of supercoiled DNA by Topo I and the decatenation of kinetoplast DNA (kDNA) by Topo IIα without stabilizing the cleavage complex.[1][2] This dual inhibitory profile is advantageous as it may circumvent resistance mechanisms associated with inhibitors that target a single topoisomerase isoform.

DNA Intercalation

Evidence from DNA unwinding assays suggests that this compound can intercalate into the DNA double helix.[1][2] This physical insertion between DNA base pairs can distort the DNA structure, interfering with the binding and function of DNA-processing enzymes, including topoisomerases, and contributing to its anti-proliferative effects.

Induction of DNA Damage and Cell Cycle Arrest

The inhibition of topoisomerase activity and DNA intercalation by this compound leads to the accumulation of DNA damage, a key trigger for cell cycle arrest and apoptosis. This is evidenced by the increased phosphorylation of histone H2A.X (γ-H2A.X), a sensitive marker of DNA double-strand breaks.[5]

In response to DNA damage, cancer cells, such as the MCF-7 breast cancer cell line, undergo a robust cell cycle arrest in the G2/M phase following treatment with this compound.[6] This arrest is mediated by the modulation of key cell cycle regulatory proteins.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

Prolonged cell cycle arrest and irreparable DNA damage ultimately trigger programmed cell death, or apoptosis. This compound induces apoptosis in cancer cells through both p53-dependent and p53-independent mechanisms.[1][2]

In the p53-dependent pathway, the accumulation of p53 leads to the transcriptional activation of pro-apoptotic genes, such as Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][7] This shifts the balance towards apoptosis, leading to the activation of caspases and the execution of the apoptotic program.

Caption: p53-dependent apoptotic pathway induced by this compound.

Disruption of Microtubule Dynamics

In addition to its effects on DNA, this compound has been shown to interfere with microtubule polymerization by binding to the colchicine site on tubulin.[8] This disruption of the microtubule network can lead to mitotic catastrophe, a form of cell death that occurs during mitosis, further contributing to the anti-cancer activity of this compound.[6] This mechanism involves the downregulation of proteins such as Aurora A and PLK1, leading to the accumulation of Cyclin B1.[5][6]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 16.66 | [2] |

| MCF-10A | Non-tumorigenic Breast Epithelial | Weak Effect | [2] |

Note: The specific enzymatic IC50 values for this compound against purified Topoisomerase I and IIα have not been reported in the reviewed literature.

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in MCF-7 Cells

| Protein | Effect | Pathway |

| γ-H2A.X | Increased expression | DNA Damage Response |

| p53 | Increased expression | Cell Cycle Arrest, Apoptosis |

| p21 | Increased expression | Cell Cycle Arrest |

| CDK1 | Decreased expression | G2/M Transition |

| Cyclin B1 | Increased expression | G2/M Arrest |

| Aurora A | Decreased expression | Mitotic Progression |

| PLK1 | Decreased expression | Mitotic Progression |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of Topo I to relax supercoiled plasmid DNA. Catalytic inhibitors like this compound will prevent this relaxation.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 50% glycerol, 10 mM DTT, 1 M KCl)

-

This compound (dissolved in DMSO)

-

Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Prepare a reaction mixture containing 1x Topo I Assay Buffer, 200-500 ng of supercoiled plasmid DNA, and varying concentrations of this compound (or DMSO as a vehicle control) in a final volume of 20 µL.

-

Initiate the reaction by adding 1-2 units of human Topoisomerase I.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of Stop Solution.

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in 1x TAE buffer.

-

Stain the gel with ethidium bromide and visualize under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the assessment of inhibition.

-

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

Topoisomerase IIα kDNA Decatenation Assay

This assay assesses the ability of Topo IIα to decatenate, or unlink, the interlocked DNA minicircles of kinetoplast DNA (kDNA).

-

Materials:

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase IIα enzyme

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM ATP, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Set up a reaction mixture containing 1x Topo II Assay Buffer, 200-300 ng of kDNA, and various concentrations of this compound (or DMSO control) in a final volume of 20 µL.

-

Add 1-2 units of human Topoisomerase IIα to start the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution.

-

Separate the decatenated minicircles from the catenated network by electrophoresis on a 1% agarose gel in 1x TAE buffer.

-

Stain the gel and visualize. Decatenated minicircles will migrate into the gel, while the catenated kDNA remains in the well.

-

DNA Unwinding Assay

This assay is used to determine if a compound intercalates into DNA. Intercalation unwinds the DNA helix, and in the presence of a relaxing enzyme like Topo I, this results in a change in the linking number of the plasmid DNA.

-

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topo I Assay Buffer

-

This compound (dissolved in DMSO)

-

Stop Solution

-

Agarose

-

Tris-borate-EDTA (TBE) buffer

-

Ethidium bromide

-

-

Procedure:

-

Incubate relaxed plasmid DNA with varying concentrations of this compound for 10 minutes at 37°C to allow for intercalation.

-

Add Topoisomerase I to the mixture and incubate for an additional 30 minutes at 37°C.

-

Terminate the reaction with Stop Solution.

-

Analyze the DNA on a 1% agarose gel in 1x TBE buffer. If this compound is an intercalator, the plasmid DNA will become supercoiled upon removal of the compound during electrophoresis.

-

Signaling Pathways Implicated in this compound's Anti-Cancer Activity

Beyond the direct inhibition of topoisomerases, this compound's anti-cancer effects are also linked to the modulation of key signaling pathways that regulate cell survival and proliferation.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[9] While direct studies on the effect of this compound on the PI3K/Akt pathway in cancer cells are limited, its known anti-inflammatory properties involve the downregulation of this pathway.[10] Given the significant crosstalk between inflammatory and cancer signaling, it is plausible that inhibition of the PI3K/Akt pathway contributes to this compound's anti-cancer activity. Further research is warranted to elucidate this connection in cancer models.

References

- 1. This compound inhibits the proliferation of hepatocellular carcinoma cells by promoting apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Novel Dual Topoisomerase inhibitor, Suppressed the Proliferation of Breast Cancer Cells MCF-7 by Inducing DNA Damage and Mitotic Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The p53, Bax and p21 dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound from Stephania pierrei exerts macrophage anti-inflammatory effects by downregulating the NF-κB, MAPK, and PI3K/Akt signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Oxocrebanine on MCF-7 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Oxocrebanine on the human breast adenocarcinoma cell line, MCF-7. The information presented is collated from scientific literature, offering a comprehensive resource for researchers in oncology and drug discovery.

Overview of this compound's Cytotoxic Activity

This compound, an aporphine alkaloid, has demonstrated notable anti-proliferative effects against MCF-7 breast cancer cells.[1][2] Its mechanism of action is primarily attributed to its role as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα), enzymes crucial for DNA replication and repair.[1][2] By inhibiting these enzymes, this compound induces DNA damage, leading to cell cycle arrest and ultimately, cell death.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound against MCF-7 cells has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | MCF-7 | MTT Assay | 16.66 µmol/L | [1][2] |

| This compound | MCF-10A (non-cancerous) | MTT Assay | Weak effect | [1][2] |

Table 1: IC50 values of this compound in MCF-7 and MCF-10A cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the cytotoxicity of this compound on MCF-7 cells.

Cell Culture and Maintenance

MCF-7 human breast adenocarcinoma cells and MCF-10A human mammary epithelial cells were cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat MCF-7 cells with this compound at various concentrations for a specific time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software.

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-